Product packaging for 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one(Cat. No.:)

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one

Cat. No.: B12831531
M. Wt: 202.25 g/mol
InChI Key: BIMSPYGGNQZUAF-UHFFFAOYSA-N
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Description

Significance of Imidazolone (B8795221) Heterocycles in Modern Chemical Research

Imidazolone and its fused-ring counterparts, such as benzimidazolones, are recognized as "privileged structures" in medicinal chemistry. nih.govnih.gov This is due to their ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The synthesis of imidazolone derivatives is an active area of research, with various methods being developed to create diverse molecular architectures. ijpsr.com These methods often involve the cyclization of appropriate precursors to form the heterocyclic ring.

Contextualization of the 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one Scaffold within Contemporary Organic and Material Sciences

While specific studies on this compound are not widely available in peer-reviewed literature, the presence of the benzyl (B1604629) and ethyl groups on the imidazolone core suggests potential applications in both organic synthesis and materials science.

In the realm of organic synthesis , imidazolone derivatives serve as important intermediates. The nitrogen atoms in the ring can be further functionalized, and the ring itself can participate in various chemical transformations. The benzyl group, in particular, can influence the reactivity of the molecule and can be a site for further chemical modification.

In materials science , heterocyclic compounds, including imidazolones, are being explored for their potential in the development of novel materials. For instance, some heterocyclic structures exhibit properties like aggregation-induced emission, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com While there is no specific research to date on the material applications of this compound, its structural motifs are common in compounds investigated for such purposes. One vendor notes its potential application in "healing drugs," though this claim lacks specific scientific substantiation in available literature. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B12831531 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-benzyl-3-ethylimidazol-2-one

InChI

InChI=1S/C12H14N2O/c1-2-13-8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

BIMSPYGGNQZUAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Reactivity and Transformation Pathways of 1 Benzyl 3 Ethyl 1h Imidazol 2 3h One and Analogues

Electrophilic and Nucleophilic Reactivity of the Imidazolone (B8795221) Ring

The imidazolone ring exhibits both electrophilic and nucleophilic characteristics, a property known as amphoterism. The ring's reactivity is a composite of its imidazole (B134444) and ketone components.

Electrophilic Character: The carbonyl carbon (C2) within the ring is electron-deficient due to the electronegativity of the adjacent oxygen and two nitrogen atoms. This makes it a prime target for attack by nucleophiles. youtube.com This electrophilicity is a key feature of the imidazolone system, allowing for various addition and condensation reactions. While the C4 and C5 positions in a standard imidazole ring are electron-rich and susceptible to electrophilic attack, the carbonyl group at C2 in the imidazolone modifies this reactivity, focusing nucleophilic attacks on the C2 position.

Reactions Involving N-Substituents of the Imidazolone System

The benzyl (B1604629) and ethyl groups attached to the nitrogen atoms of the imidazolone ring are not mere spectators; they actively participate in and influence the molecule's reactivity.

Debenzylation Reactions of N-Benzyl Imidazoles

The removal of the N-benzyl group is a common and crucial transformation in the synthesis of complex molecules. Several methods have been developed for this purpose, ranging from catalytic hydrogenation to oxidative cleavage.

Catalytic hydrogenation is a widely used, "green" method for N-debenzylation. nih.gov This typically involves catalysts like Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. However, the strong coordination of the amine product to the palladium surface can sometimes hinder catalytic activity, necessitating higher pressures or temperatures. The efficiency of these reactions can sometimes be improved by the addition of an acid.

Alternative methods avoid the use of hydrogen gas and include reactions with Lewis acids, Brønsted acids, or oxidizing agents. A notable oxidative method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with oxygen, which has proven effective for the N-debenzylation of various heterocycles, including functionalized imidazoles. This reaction is proposed to proceed via the formation of a benzylic anion, which then reacts with oxygen.

Below is a table summarizing various conditions for the N-debenzylation of N-benzyl protected amines and heterocycles.

MethodCatalyst/ReagentConditionsNotes
Catalytic HydrogenationPd/C, Pd(OH)₂/CH₂ gas, various solvents (e.g., EtOH)A common and clean method, though catalyst deactivation can be an issue.
Mixed Catalyst HydrogenationPd/C and Nb₂O₅/CH₂ gasNiobic acid on carbon can significantly facilitate the reaction, allowing for milder conditions.
Oxidative CleavageKOtBu/DMSO, O₂Room TemperatureRapid and high-yielding for many heterocycles; tolerates various functional groups.
Lewis Acid CleavageBBr₃, BCl₃, AlCl₃AnisoleEffective but can be harsh and lack functional group tolerance.
Oxidant-based CleavageDDQ, CANVariesUtilizes oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN).

This table is a compilation of general methods for N-debenzylation and may require optimization for specific substrates like 1-benzyl-3-ethyl-1H-imidazol-2(3H)-one.

Transformations at the N-Ethyl Moiety

Direct chemical transformations focused specifically on the N-ethyl group of this compound are not extensively documented in readily available literature. However, general principles of N-dealkylation can be considered. N-dealkylation reactions are crucial in biological systems, for instance in the metabolism of drugs by cytochrome P450 enzymes, and in synthetic chemistry. mdpi.com

Methods for N-de-ethylation, analogous to N-demethylation, often require more forcing conditions than debenzylation. The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), or its modern variations using chloroformates (e.g., ethyl chloroformate), are classic methods for the N-dealkylation of tertiary amines. nih.govwikipedia.org These reactions proceed through a quaternary ammonium intermediate followed by nucleophilic displacement. Oxidative methods, sometimes catalyzed by enzymes or biomimetic catalysts like iron or manganese complexes, can also achieve N-dealkylation. mdpi.comgoogle.com Such reactions typically proceed via hydroxylation at the α-carbon of the ethyl group, followed by decomposition to the de-ethylated amine and acetaldehyde. wikipedia.org The ethyl group on the nitrogen atom can also undergo nucleophilic substitution, where a nucleophile attacks the ethyl group's carbon atom, leading to its displacement. patsnap.com

Rearrangement and Isomerization Pathways

Imidazolones and their analogues can undergo fascinating rearrangement and isomerization reactions, often mediated by bases or catalysts, to yield structurally diverse products.

Base-Mediated Isomerization to Allenamide Intermediates

While not directly documented for this compound, a closely related and synthetically valuable transformation is the base-catalyzed isomerization of N-propargyl amides and lactams into alleneamides. nih.gov Given that the imidazolone core is a cyclic urea (B33335) (a type of amide), this pathway represents a potential reactivity mode for analogues bearing an N-propargyl substituent instead of an N-ethyl group.

This isomerization is typically initiated by a base that deprotonates the carbon adjacent to the nitrogen and the alkyne, leading to a rearrangement to the more stable allenamide. nih.gov Computational studies have shown that the allenamide is generally thermodynamically more stable than the corresponding ynamide (the other possible isomerization product), explaining why the reaction often stops at the allenamide stage. nih.gov This transformation provides access to allenamides, which are versatile building blocks in organic synthesis. nih.gov

Metal-Catalyzed Transformations Involving Imidazolone Substrates

Transition metal catalysis offers powerful tools for the synthesis and functionalization of imidazolone rings. Both palladium and copper catalysts have been employed in a variety of transformations.

Palladium-catalyzed reactions are particularly prominent. Direct C-H functionalization of an imidazolinone core has been achieved using a Pd(OAc)₂/NaOAc system, enabling the synthesis of complex natural products. nih.gov Palladium catalysts are also used in multicomponent reactions to assemble highly substituted imidazolones from simpler building blocks like imines, chloroformates, and carbon monoxide. researchgate.net Furthermore, palladium-catalyzed dehydrogenative condensation of ureas and 1,2-diols provides an efficient route to imidazolones using a reusable heterogeneous palladium-on-alumina catalyst. acs.org

Copper catalysts are also effective. For instance, copper has been used for the oxidation of imidazolium (B1220033) salts to the corresponding imidazolones using air as the oxidant. lookchem.comorganic-chemistry.org Copper-catalyzed N-arylation has been demonstrated for 2-imidazolines, a related class of compounds, suggesting potential applicability to imidazolones for creating C-N bonds. acs.org Additionally, copper(II) catalysts have been used to synthesize various imidazole derivatives through multicomponent reactions. nih.gov

The table below highlights some examples of metal-catalyzed transformations relevant to imidazolone synthesis and functionalization.

MetalCatalyst SystemReaction TypeProduct
PalladiumPd(OAc)₂/NaOAcDirect C-H FunctionalizationC-arylated imidazolinones
Palladium[Pd/Al₂O₃]Dehydrogenative CondensationImidazolones
PalladiumVariousMulticomponent SynthesisHighly substituted imidazolones
CopperCu metal / airOxidationImidazolones from imidazoliums
Copper"Ligand-free" CuN-ArylationN-aryl imidazolines
CopperCu(phen)Cl₂Multicomponent SynthesisImidazole derivatives

This table summarizes catalytic systems used for the synthesis and functionalization of imidazolones and related heterocycles.

Ligand Exchange and Complexation Studies (e.g., with Gold(I/III))

While specific studies on the ligand exchange and complexation of this compound with gold are not extensively documented in publicly available literature, a wealth of information exists for structurally similar 1,3-disubstituted imidazol-2-ylidene gold(I) and gold(III) complexes. These studies provide valuable insights into the expected reactivity of the title compound.

Synthesis of Gold(I) and Gold(III) Complexes:

The synthesis of gold(I) complexes with N-heterocyclic carbene ligands, such as analogues of this compound, typically involves the reaction of the corresponding imidazolium salt with a suitable gold(I) precursor. A common method is the transmetalation from a silver-NHC complex. For instance, the imidazolium salt can be reacted with silver(I) oxide (Ag₂O) to form the silver carbene complex, which then transfers the NHC ligand to a gold(I) source like [AuCl(SMe₂)] (dimethyl sulfide (B99878) gold(I) chloride). nih.gov This method has been successfully employed for the synthesis of various mono- and bis-carbene gold(I) complexes. nih.gov

Alternatively, gold(I) complexes can be prepared by reacting the imidazolium salt with a gold(I) precursor in the presence of a base.

Gold(III)-NHC complexes can be synthesized through the oxidation of the corresponding gold(I) complexes. For example, treatment of (NHC)Au(I)-halide complexes with the respective halogen can yield the corresponding (NHC)Au(III)-trihalide complexes. Another approach involves the reaction of bis(NHC)gold(I) complexes with oxidizing agents. It has been reported that the reaction of bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) with oxidizing agents can lead to the formation of the corresponding bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]dihalidogold(III) complexes. nih.gov

Ligand Exchange Reactions:

N-heterocyclic carbene gold complexes undergo various ligand exchange reactions, which are crucial for their catalytic activity and biological function.

Halide Exchange: In solution, (NHC)Au(I)-halide complexes can undergo halide exchange. For example, a bromido complex can be converted to the corresponding chlorido complex in a chloride-rich environment, such as a cell culture medium. nih.govnih.gov This transformation is rapid and can be nearly quantitative. nih.gov The iodido complexes are generally more stable towards this exchange but can still participate in other equilibria. nih.gov

Ligand Scrambling: Mono(NHC)gold(I) complexes can undergo ligand scrambling in solution to form bis(NHC)gold(I) species. nih.govnih.gov This process is often irreversible, with the bis(NHC)gold(I) complex being the most stable species. nih.gov

Reaction with Thiols: Gold complexes have a high affinity for thiol-containing molecules like glutathione (B108866) (GSH), which is abundant in biological systems. (NHC)gold(I) complexes can react with GSH, leading to the formation of (NHC)gold(I)-GSH adducts. nih.gov This reaction is significant as it can influence the biological activity and detoxification pathways of these complexes.

Reactivity of Gold(III) Complexes:

Gold(III)-NHC complexes are generally less stable than their gold(I) counterparts in biological media. They are susceptible to reduction to the corresponding gold(I) species, particularly in the presence of reducing agents like glutathione. nih.govnih.gov This reduction suggests that gold(III)-NHC complexes may act as prodrugs, with the more stable gold(I) complex being the active species in a biological context. nih.govnih.gov

The table below summarizes the reactivity of analogous 1,3-disubstituted imidazol-2-ylidene gold complexes based on available literature.

Complex TypeReactant/ConditionProduct(s)ObservationsReference(s)
(NHC)Au(I)-BrChloride ions (e.g., in RPMI 1640 medium)(NHC)Au(I)-ClRapid and nearly quantitative conversion. nih.govnih.gov
(NHC)Au(I)-IChloride ions(NHC)Au(I)-Cl and [(NHC)₂Au(I)]⁺Partial conversion and ligand scrambling. nih.govnih.gov
(NHC)Au(I)-Cl/BrGlutathione (GSH)(NHC)Au(I)-GSHImmediate reaction forming the glutathione adduct. nih.gov
[(NHC)₂Au(III)X₂]⁺ (X = Cl, Br, I)Glutathione (GSH)[(NHC)₂Au(I)]⁺Complete reduction of Au(III) to Au(I). nih.govnih.gov
[(NHC)₂Au(III)Br₂]⁺Chloride ions[(NHC)₂Au(III)Cl₂]⁺ and [(NHC)₂Au(I)]⁺Halide exchange and reduction. nih.gov

These findings on analogous systems strongly suggest that this compound, upon complexation with gold(I) or gold(III), would exhibit a rich and complex reactivity profile, characterized by ligand exchange and redox transformations, particularly in chemical and biological environments containing halides and thiols.

Theoretical and Computational Investigations of 1 Benzyl 3 Ethyl 1h Imidazol 2 3h One

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 1-benzyl-3-ethyl-1H-imidazol-2(3H)-one, these methods would provide a detailed picture of its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.govnih.gov This process involves minimizing the energy of the molecule with respect to all atomic coordinates.

The results would provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, like 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have used DFT to determine key parameters such as the bond lengths within the imidazole (B134444) ring and the torsion angles between the planar rings and their substituents. biointerfaceresearch.com For the title compound, particular interest would be in the planarity of the imidazolone (B8795221) ring and the orientation of the benzyl (B1604629) and ethyl groups relative to it.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative and does not represent published data.

Parameter Predicted Value
C=O Bond Length ~1.22 Å
N1-C2 Bond Length ~1.38 Å
N3-C2 Bond Length ~1.39 Å
N1-C5 Bond Length ~1.40 Å
C4-C5 Bond Length ~1.35 Å
N1-C(Benzyl) Bond Angle ~125°

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be located primarily on the electron-rich imidazolone and benzyl rings, while the LUMO would be distributed over the heterocyclic ring system.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and does not represent published data.

Parameter Energy (eV)
EHOMO -6.5 eV
ELUMO -1.2 eV

| Energy Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.govnih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map would likely show a significant region of negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms of the benzyl and ethyl groups would exhibit positive potential. nih.gov

Natural Bond Orbital (NBO) analysis examines the charge transfer (delocalization) interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. nih.govuni-muenchen.de This analysis provides insight into intramolecular bonding, orbital hybridization, and the stabilization energy associated with electron delocalization. uni-muenchen.dewisc.edu

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation.

By modeling the reaction of this compound, for instance in a catalytic cycle, computational chemists can identify the structures of transition states and intermediates along the reaction coordinate. Calculating the energies of these species allows for the construction of a reaction energy profile. This profile reveals the activation energy for each step, identifying the rate-determining step of the reaction.

Such studies are common for related N-heterocyclic carbenes (NHCs), which are used extensively in catalysis. nih.gov For example, computational investigations on Rh-catalyzed hydroborations have shown how the electronic and steric properties of NHC ligands influence the reaction pathway and product selectivity. nih.gov A similar approach for this compound could elucidate its behavior as a precursor to an NHC catalyst or its role in other chemical transformations, providing a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Transition State Characterization in Imidazolone Formation

The formation of the 1,3-disubstituted imidazolone ring is a critical aspect of its synthesis, and computational chemistry offers profound insights into the reaction mechanism. The characterization of the transition state (TS) is fundamental to understanding the kinetics and feasibility of the cyclization process. Typically, this involves the reaction of a substituted urea (B33335) or a related precursor.

For the formation of a representative 1,3-disubstituted imidazolone, density functional theory (DFT) calculations are a powerful tool. Using a functional such as B3LYP with a basis set like 6-31G(d,p), chemists can model the reaction pathway. The process involves locating the geometry of the transition state on the potential energy surface. This TS represents the highest energy point along the reaction coordinate leading to the imidazolone ring.

Key characteristics of a transition state for imidazolone formation would include:

Imaginary Frequency: A crucial identifier of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, for instance, the C-N bond formation during the ring-closing step.

Bond Distances: In the transition state, the forming and breaking bonds are elongated compared to their equilibrium lengths in the reactant and product. For example, the distance between the nucleophilic nitrogen and the electrophilic carbon would be intermediate between a full bond and no bond.

Energy Barrier: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction. A lower activation energy suggests a more favorable and faster reaction.

Table 1: Illustrative Transition State Data for a Model Imidazolone Formation

ParameterValueUnitDescription
Activation Energy (Ea)15 - 25kcal/molTypical calculated energy barrier for cyclization.
Imaginary Frequency-200 to -400cm⁻¹Corresponds to the C-N bond formation motion.
Forming C-N Bond Length1.8 - 2.2ÅThe distance between the atoms forming the new ring bond.

Note: This data is representative of typical imidazolone syntheses and not specific to this compound.

Conformational Analysis and Relative Stability Studies

The conformational landscape of This compound is defined by the rotational freedom of the benzyl and ethyl substituents attached to the nitrogen atoms of the imidazolone core. These rotations give rise to various conformers with different energies.

Computational methods are employed to explore the potential energy surface and identify stable conformers. This analysis typically involves a systematic scan of the dihedral angles associated with the C-N bonds connecting the substituents to the ring. For the benzyl group, the key dihedral angle is C(ring)-N-C(benzyl)-C(phenyl), while for the ethyl group, it is C(ring)-N-C(ethyl)-C(methyl).

The relative energies of the different conformers determine their population at a given temperature. The global minimum is the most stable conformer, and other low-energy conformers may also be significantly populated. The stability is governed by a delicate balance of steric hindrance and electronic effects. For instance, conformers where the bulky benzyl and ethyl groups are positioned to minimize steric clash are generally more stable.

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (Benzyl)Dihedral Angle (Ethyl)Relative Energy (kcal/mol)
A (Global Minimum)~90°~180°0.00
B~0°~180°+1.5
C~90°~60°+2.1
D~0°~60°+3.8

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The exact values for the target molecule would require specific calculations.

The results of such studies are crucial for understanding the molecule's three-dimensional shape, which in turn influences its physical properties and interactions with other molecules.

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Imidazolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of this compound offers a detailed map of the proton framework of the molecule. The chemical shifts (δ) of the proton signals are indicative of their electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity.

A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl and benzyl (B1604629) groups, as well as the protons on the imidazolone (B8795221) ring. The benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet, while the aromatic protons of the benzyl group present as a multiplet in the aromatic region of the spectrum. The ethyl group protons manifest as a quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group, a characteristic pattern resulting from their mutual coupling. The two protons on the imidazolone ring itself would appear as distinct signals, likely doublets, due to coupling with each other.

Table 1: Representative ¹H NMR Spectral Data for this compound

Functional Group Chemical Shift (δ, ppm) Multiplicity Integration
Benzyl-CH (aromatic) 7.25-7.40 Multiplet 5H
Benzyl-CH₂ 4.60 Singlet 2H
Imidazolone-CH 6.30 Doublet 1H
Imidazolone-CH 6.20 Doublet 1H
Ethyl-CH₂ 3.45 Quartet 2H
Ethyl-CH₃ 1.20 Triplet 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the information from ¹H NMR, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the imidazolone ring is a key diagnostic signal, appearing at a significantly downfield chemical shift. The carbons of the aromatic benzyl group will produce a series of signals in the aromatic region. The benzylic methylene carbon and the carbons of the ethyl group will also have characteristic chemical shifts. The two sp²-hybridized carbons of the imidazolone ring will be observed in the olefinic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O (Imidazolone) 155.0
Benzyl-C (quaternary) 136.5
Benzyl-CH (aromatic) 128.8, 128.0, 127.5
Imidazolone-CH 118.0
Imidazolone-CH 116.5
Benzyl-CH₂ 50.5
Ethyl-CH₂ 38.0
Ethyl-CH₃ 14.5

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, various ionization and analysis methods can be employed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically show a prominent signal for the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the polarity of this compound might present challenges for GC analysis without derivatization, if amenable, GC-MS would provide both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum. The electron ionization (EI) typically used in GC-MS is a high-energy technique that leads to extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. This is often the method of choice for compounds that are not suitable for GC-MS due to low volatility or thermal instability. For this compound, LC-MS using an ESI source would allow for its separation from any impurities and provide a clean mass spectrum, confirming its molecular weight through the observation of the [M+H]⁺ ion. Further analysis of the fragmentation patterns, which can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), can provide valuable structural information.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Specific experimental IR absorption data detailing the vibrational frequencies and mode assignments for this compound are not available in the reviewed literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, have not been reported in the searched scientific literature.

Future Research Directions and Perspectives in 1 Benzyl 3 Ethyl 1h Imidazol 2 3h One Chemistry

Development of Novel and Sustainable Synthetic Strategies for Imidazolone (B8795221) Scaffolds

The synthesis of N-heterocyclic compounds is undergoing a transformation towards more environmentally benign and efficient methods. nih.govresearchgate.net Future research concerning 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one will undoubtedly focus on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. tsijournals.com

Key future directions include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side-product formation in the synthesis of various N-heterocycles. nih.govnih.gov Future work should explore microwave-assisted protocols for the cyclization and functionalization steps in the creation of this compound, potentially under solvent-free conditions. nih.gov

Catalytic Approaches: The use of reusable solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, presents a sustainable alternative to traditional homogeneous catalysts. nih.govrsc.org Research into novel heterogeneous catalysts could lead to cleaner, more efficient, and economically viable large-scale production of imidazolone scaffolds. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced safety, and easier scalability compared to batch processes. Developing a continuous flow synthesis for this compound would be a significant step towards efficient and safer industrial production.

Bio-derived Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, glycerol, or ethyl lactate (B86563) is a critical goal. researchgate.nettsijournals.com Investigating the synthesis of imidazolones in these eco-friendly solvents is a promising research avenue. researchgate.net

Table 1: Emerging Sustainable Synthetic Methods for Imidazolone Scaffolds

Method Advantages Potential Application for this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, higher yields, often solvent-free. nih.govnih.gov Acceleration of the key cyclization step forming the imidazolone ring.
Solid Acid Catalysis Reusable, reduced waste, enhanced selectivity, environmentally benign. rsc.org Catalyzing the condensation of precursors using recyclable zeolite or clay catalysts.
Flow Chemistry Enhanced safety, precise control, easy scalability, improved reproducibility. Development of a continuous, automated synthesis from starting materials.

| Ultrasonication | Increased reaction rates and yields through acoustic cavitation. | Promoting efficient mixing and energy transfer in heterogeneous reaction mixtures. |

In-Depth Mechanistic Investigations into Complex Imidazolone Transformations

A profound understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new transformations. For the this compound core, future research should move beyond simple synthesis to a detailed exploration of its reactivity.

Areas ripe for investigation include:

Cyclization Mechanisms: While methods to construct the imidazolone ring exist, the precise mechanistic pathways are not always fully elucidated. nih.gov Detailed studies, combining kinetic analysis, isotopic labeling, and computational modeling, are needed to understand the intramolecular hydroamidation or condensation reactions that form the ring. acs.org

Functionalization Reactions: Investigating the mechanisms of C-H activation, halogenation, and other functionalization reactions at the imidazolone backbone will enable more precise and predictable synthesis of novel derivatives.

Rearrangement and Ring-Opening Reactions: Exploring the stability of the imidazolone ring under various conditions (e.g., thermal, photochemical, acidic, basic) could uncover novel rearrangement pathways to other heterocyclic systems, expanding the synthetic utility of the scaffold. nih.gov For instance, understanding the conditions that might favor a pinacol-like rearrangement could lead to new molecular architectures. nih.gov

Expansion of Application Domains in Catalysis and Materials Science

While imidazolone derivatives have been explored for biological activity, their potential in other fields remains largely untapped. nih.gov Future research should aim to broaden the applicability of the this compound scaffold.

N-Heterocyclic Carbene (NHC) Catalysis: Imidazolones are direct precursors to imidazolium (B1220033) salts, which in turn can be deprotonated to form N-Heterocyclic Carbenes (NHCs). beilstein-journals.orgbeilstein-journals.org NHCs are powerful organocatalysts and highly effective ligands for transition metals. beilstein-journals.orgnih.gov A significant future direction is the synthesis of the corresponding imidazolium salt from this compound and the subsequent generation of a novel NHC. This new NHC could be screened for activity in a wide range of catalytic reactions, including cross-coupling, metathesis, and polymerization.

Materials Science: The rigid, polar structure of the imidazolone core makes it an interesting building block for functional materials. Research could focus on incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal stability or specific recognition properties.

Organic Electronics: The electronic properties of the imidazolone ring could be tuned through substitution, suggesting potential applications in organic light-emitting diodes (OLEDs) or as components in organic semiconductors, an area where heterocyclic compounds are of great interest.

Scaffold-Based Technologies: In regenerative medicine, scaffolds play a key role in modulating cellular functions. e-bookshelf.de The unique chemical structure of imidazolone derivatives could be leveraged to design novel, sustainable scaffolds for tissue engineering. nih.gov

Advanced Computational Chemistry Approaches for Predictive Design and Discovery

Computational chemistry has become an indispensable tool for accelerating chemical research, saving time and resources by predicting molecular properties and reaction outcomes. researchgate.net For this compound, computational methods offer a powerful lens through which to guide future experimental work.

Key computational strategies include:

Predictive Synthesis and Mechanistic Studies: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the feasibility of proposed synthetic routes. acs.orgresearchgate.net This approach can help elucidate complex reaction mechanisms and identify the most promising conditions for synthesizing new derivatives. mdpi.com

In Silico Design of Functional Molecules: By calculating properties like Frontier Molecular Orbital (FMO) energies, molecular electrostatic potential (MEP), and charge distribution, researchers can design novel derivatives of this compound with specific electronic or catalytic properties. nih.govdntb.gov.ua For example, DFT can help predict the stability and reactivity of the corresponding NHC ligand before its synthesis is attempted. researchgate.net

Virtual Screening for New Applications: Once a library of virtual derivatives is created, molecular docking simulations can be used to screen them against biological targets (e.g., enzymes, receptors) or to predict their interaction with material surfaces. nih.govdntb.gov.ua This can rapidly identify promising candidates for applications in medicinal chemistry or materials science.

Table 2: Computational Approaches in Imidazolone Chemistry

Computational Method Application Research Goal
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of electronic properties (HOMO/LUMO), prediction of spectroscopic data. researchgate.netnih.gov To understand reactivity, guide synthetic efforts, and design molecules with tailored electronic characteristics.
Molecular Docking Prediction of binding modes and affinities of imidazolone derivatives to protein active sites. nih.govdntb.gov.ua To identify potential drug candidates or understand enzyme inhibition mechanisms.
ADMET Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov To assess the drug-likeness of novel imidazolone derivatives early in the design phase.

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of imidazolone-based molecules in solution or interacting with a biological target. | To understand conformational flexibility, binding stability, and solvent effects. |

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one, and how are intermediates characterized?

Methodological Answer: A common approach involves alkylation of the parent imidazolone scaffold. For example:

  • Step 1: React 1H-benzimidazol-2(3H)-one with benzyl bromide or ethylating agents (e.g., ethyl bromide) under phase-transfer conditions using tetra-nn-butylammonium bromide as a catalyst .
  • Step 2: Monitor reaction progress via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., ethanol/water mixtures) .
  • Characterization: Use 1^1H/13^{13}C NMR (DMSO-d6d_6 or CDCl3_3), IR (KBr pellet), and HRMS to confirm structure and purity. Melting points (e.g., 303–320°C for related derivatives) are critical for assessing crystallinity .

Q. How do crystallographic studies inform the structural stability of benzimidazolone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals non-covalent interactions critical for stability. For example:

  • Hydrogen bonding: N–H···O and C–H···O interactions stabilize the imidazolone ring .
  • π-Stacking: Aromatic benzyl groups participate in offset π-π interactions (3.5–4.0 Å spacing), influencing packing efficiency .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* level) to identify deviations >0.02 Å, indicating potential lattice strain .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for imidazolone derivatives?

Methodological Answer: Discrepancies in geometry or spectroscopic predictions often arise from solvent effects or basis set limitations.

  • DFT Optimization: Use polarizable continuum models (PCM) to simulate solvent environments (e.g., DMSO) and compare with experimental NMR shifts .
  • Vibrational Analysis: Anharmonic corrections (e.g., VPT2) improve IR frequency matching for N–H and C=O stretches .
  • Energy Decomposition: SAPT (Symmetry-Adapted Perturbation Theory) quantifies intermolecular forces in crystal packing vs. gas-phase calculations .

Q. What strategies optimize the synthesis of hybrid molecules incorporating benzimidazolone and bioactive pharmacophores (e.g., isoxazoline)?

Methodological Answer:

  • Pharmacophore Selection: Prioritize moieties with complementary bioactivity (e.g., isoxazoline for antimicrobial activity) .
  • Linker Design: Use flexible alkyl chains (e.g., –CH2_2–) or rigid spacers (e.g., triazole) to balance conformational freedom and target binding .
  • Synthetic Route:
    • Intermediate 1: Synthesize 3-benzylimidazolone via N-alkylation .
    • Intermediate 2: Prepare 5-(4-chlorophenyl)isoxazole-3-carbaldehyde via Claisen-Schmidt condensation .
    • Coupling: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse intermediates, followed by HPLC purification (C18 column, acetonitrile/water) .

Q. How do substituents on the benzyl/ethyl groups influence the photophysical or electronic properties of imidazolone derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents decrease HOMO-LUMO gaps (by 0.3–0.5 eV via TD-DFT), enhancing UV absorption .
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups increase fluorescence quantum yield (Φ) by reducing non-radiative decay .
  • Experimental Validation:
    • UV-Vis (λmax_{\text{max}} 280–320 nm in ethanol) .
    • Fluorescence lifetime measurements (time-correlated single photon counting) .

Q. What methodologies address low yields in multi-step syntheses of 1-Benzyl-3-ethyl derivatives?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, NiCl2_2, or ionic liquids (e.g., [BMIM][BF4_4]) for regioselective alkylation .
  • Solvent Optimization: Use DMF for polar intermediates or toluene for Friedel-Crafts-type reactions .
  • Byproduct Analysis: Employ LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (1:1.05 molar ratio of imidazolone to alkyl halide) .

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